
(5-Dimethylaminonaphthalene-1-sulfonamido) benzene
Overview
Description
“(5-Dimethylaminonaphthalene-1-sulfonamido) benzene” is a chemical compound with the molecular formula C18H18N2O2S . It has an average mass of 326.413 Da and a monoisotopic mass of 326.108887 Da . This compound is utilized in various scientific research fields, including organic synthesis, pharmaceuticals, and fluorescence imaging.
Molecular Structure Analysis
The molecular structure of “(5-Dimethylaminonaphthalene-1-sulfonamido) benzene” consists of 18 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Relevant Papers One relevant paper is "Interaction Between 5-Dimethylaminonaphthalene-1-Sulfonamido and Human Serum Albumin" . The paper used the fluorescence of DNSA (5-dimethyl-aminonaphthalene-1-sulfonamido) in solution with human serum albumin to study the binding characteristics of DNSA to this protein. Such binding is apparently hydrophobic in nature and occurs near the tryptophan residue of the protein .
Scientific Research Applications
Green Chemistry Solvent Applications
Dansyl-aniline: derivatives have been explored as potential non-toxic replacements for common polar aprotic solvents . This application is significant in the field of green chemistry, where there is a push for more environmentally friendly and sustainable chemical processes.
Fluorescent Probes for Heavy Metal Detection
The compound has been used to synthesize Schiff-base ligands for fluorescent probes, which are instrumental in detecting heavy-metal-based nanomaterials in aqueous solutions . This is particularly important for environmental monitoring and safety.
White Light Emission in Organic Compounds
A mixture involving Dansyl-aniline has been reported to produce almost pure white light emission (WLE) when combined with other fluorescent organic compounds . This has implications for the development of new lighting technologies and display systems.
Accelerated Nucleophilic Substitution Reactions
Dansyl-aniline: has been utilized to accelerate nucleophilic substitution reactions, which are fundamental in organic synthesis . This enhances the efficiency of chemical reactions, which is beneficial for pharmaceutical and material science research.
Drug and Gene Delivery Systems
The compound’s derivatives have been incorporated into amphiphilic block copolymer micelles for co-loading with drugs and DNA . This application is crucial for the advancement of targeted drug delivery systems and gene therapy.
Synthesis of Organosilicon Compounds
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as prothrombin and coagulation factor vii . These proteins play crucial roles in the coagulation cascade, a series of reactions essential for blood clotting.
Mode of Action
It’s known that the compound belongs to the class of organic compounds known as 1-naphthalene sulfonates . These compounds contain a naphthalene moiety carrying a sulfonic acid group at the 1-position. Naphthalene is a bicyclic compound made up of two fused benzene rings . The sulfonic acid group can form hydrogen bonds with proteins, potentially altering their function.
Biochemical Pathways
For instance, some naphthalene derivatives have been found to inhibit photosynthesis , suggesting that Dansyl-aniline might interact with similar biochemical pathways.
Pharmacokinetics
Similar compounds have been found to exhibit high leaching potential , suggesting that Dansyl-aniline might also have high bioavailability.
Result of Action
For instance, some naphthalene derivatives have been found to exhibit antimicrobial activity , suggesting that Dansyl-aniline might also have similar effects.
Action Environment
The action of Dansyl-aniline can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of the compound, potentially influencing its interaction with its targets . Additionally, the presence of other compounds in the environment can also affect the action of Dansyl-aniline .
properties
IUPAC Name |
5-(dimethylamino)-N-phenylnaphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-20(2)17-12-6-11-16-15(17)10-7-13-18(16)23(21,22)19-14-8-4-3-5-9-14/h3-13,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUULWNDKYKHTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Dimethylaminonaphthalene-1-sulfonamido) benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What novel synthesis method for dansyl aniline is presented in the research?
A1: The research introduces a rapid and efficient synthesis method for dansyl aniline using dual-tip reactive paper spray ionization []. This technique facilitates a nucleophilic substitution reaction between dansyl chloride and aniline under ambient conditions, offering a potentially greener and faster alternative to traditional synthetic routes.
Q2: How does the structure of dansyl aniline relate to its fluorescence properties?
A2: While not directly addressed in the provided research, it is known that the structure of dansyl aniline contributes to its fluorescent nature. The dimethylaminonaphthalene group acts as a fluorophore, capable of absorbing light and subsequently emitting it at a longer wavelength. This property makes dansyl aniline and its derivatives valuable in various applications, including fluorescence microscopy and biochemical assays.
Q3: Can the fluorescence properties of dansyl aniline be modulated?
A3: While the provided research doesn't explore this, previous studies suggest that modifying the structure of dansyl aniline can alter its fluorescence properties. For instance, changing the substituents on the benzene ring or the dimethylamino group can influence the emitted color and intensity []. This tunability makes it a versatile tool in various research areas.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




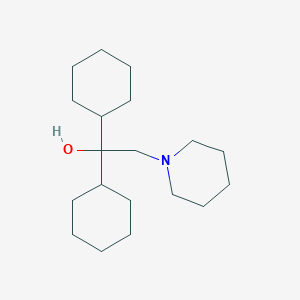

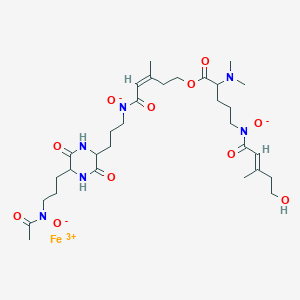
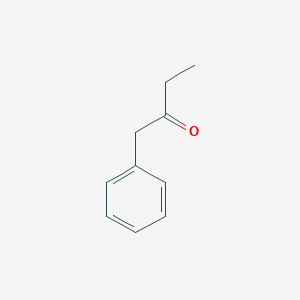
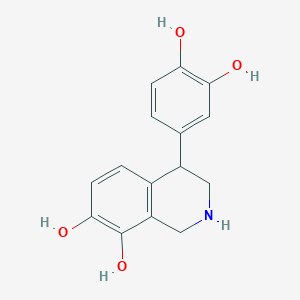
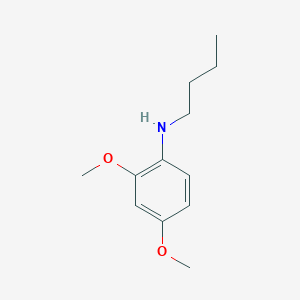
![(4aS,7R,8S,8aR)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol](/img/structure/B47406.png)
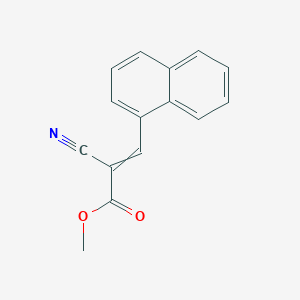
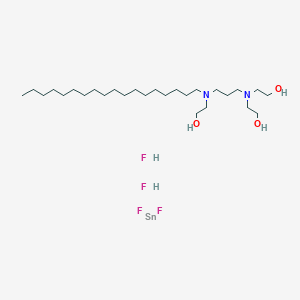

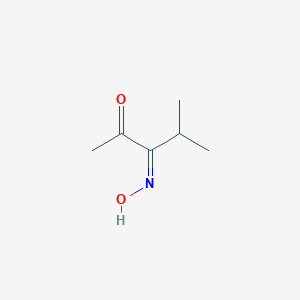
![5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine](/img/structure/B47415.png)
